1-(Aminomethyl)spiro[3.3]heptane-3-carboxylic acid;hydrochloride
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Overview
Description
“1-(Aminomethyl)spiro[3.3]heptane-3-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2416237-02-8 . It has a molecular weight of 205.68 . The compound is typically available in powder form .
Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 205.68 .Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, such as "1-(Aminomethyl)spiro[3.3]heptane-3-carboxylic acid; hydrochloride," may play a significant role in biocatalyst inhibition, impacting the productivity of fermentative processes using engineered microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for developing metabolic engineering strategies to enhance microbial tolerance and industrial performance (Jarboe et al., 2013).
Corrosion of Copper by Organic Acid Vapors
Studies on the corrosion of copper by carboxylic acid vapors, including those from low molecular weight acids, highlight the significance of understanding the interactions between such compounds and metals. This knowledge is vital for the development of strategies to mitigate corrosion in industrial applications, indicating a potential area of research for compounds like "1-(Aminomethyl)spiro[3.3]heptane-3-carboxylic acid; hydrochloride" (Bastidas & La Iglesia, 2007).
Antioxidant Activities of Spirocyclic Derivatives
Spirocyclic derivatives, which could include "1-(Aminomethyl)spiro[3.3]heptane-3-carboxylic acid; hydrochloride," have been identified for their antioxidant activities. These compounds are of great interest in medicinal chemistry due to their structural versatility and potential for treating diseases associated with oxidative stress (Acosta-Quiroga et al., 2021).
Applications in Drug Synthesis
The flexibility and unique properties of certain carboxylic acids, owing to their functional groups, make them valuable in drug synthesis. Their ability to serve as raw materials or intermediates in synthesizing a wide array of drugs showcases the potential research applications of "1-(Aminomethyl)spiro[3.3]heptane-3-carboxylic acid; hydrochloride" in the pharmaceutical sector (Zhang et al., 2021).
Organic Acids in Acidizing Operations
The study of organic acids in acidizing operations for enhancing oil and gas extraction provides insights into the industrial applications of carboxylic acids. Such research could extend to the examination of "1-(Aminomethyl)spiro[3.3]heptane-3-carboxylic acid; hydrochloride" for similar or related purposes (Alhamad et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
1-(aminomethyl)spiro[3.3]heptane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-5-6-4-7(8(11)12)9(6)2-1-3-9;/h6-7H,1-5,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBCSGAXPZBINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2C(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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